molecular formula C10H13NO2S B3039904 Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate CAS No. 1396762-11-0

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B3039904
CAS RN: 1396762-11-0
M. Wt: 211.28
InChI Key: KEZGGJBGQAHGRQ-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1396762-11-0 . It has a molecular weight of 211.28 . The compound is used in various areas of research .


Synthesis Analysis

The synthesis of Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is a topic of ongoing research. There are several papers that discuss the synthesis of similar compounds .


Molecular Structure Analysis

The InChI code for Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate is 1S/C10H13NO2S/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h5,11H,2-4,6H2,1H3 . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate are complex and depend on the specific conditions and reactants present .

Scientific Research Applications

Antitubulin Agents

The compound has been used in the synthesis of new antitubulin agents . These agents inhibit cancer cell growth with IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines . Their interaction with tubulin at micromolar levels leads to the accumulation of cells in the G2/M phase of the cell cycle and to an apoptotic cell death .

Antiproliferative Agents

The compound has been used to create antiproliferative agents . These agents are effective in the induction of apoptosis in a dose-dependent manner . Interestingly, these derivatives did not induce cell death in normal human peripheral blood mononuclear cells, suggesting that they may be selective against cancer cells .

Synthesis of Pyrido[4’,3’4,5]thieno[2,3-d]pyrimidines

The compound has been used as a starting material in the synthesis of new pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines . These derivatives have shown diverse biological activity .

4. Synthesis of Fused Pyrimidines and Pyridines The compound has been used in the synthesis of fused pyrimidines and pyridines . These fused ring systems have received considerable attention due to their diverse biological activity .

Intermediate in Drug Synthesis

The compound has been used as a key intermediate in the synthesis of the antiplatelet drug clopidogrel.

Antifungal and Antibacterial Activities

Derivatives of the compound have been evaluated for their antifungal and antibacterial activities on various strains of fungi and bacteria .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8/h5,11H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZGGJBGQAHGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate

CAS RN

1396762-11-0
Record name ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 3
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 4
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate

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